3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde

Vue d'ensemble

Description

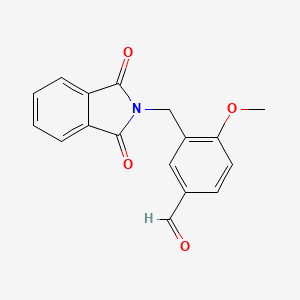

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a methoxybenzaldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or acetic acid . Another approach involves the use of phthalic anhydride and glycine in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzoic acid.

Reduction: Isoindoline derivatives with varying degrees of saturation.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis:

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the formation of complex organic molecules and heterocycles, facilitating the development of new materials and compounds.

Chemical Reactions:

The compound undergoes various reactions:

- Oxidation to form carboxylic acids.

- Reduction to yield isoindoline derivatives.

- Substitution reactions involving the methoxy group.

Biology

Biological Activities:

Research indicates that this compound possesses notable biological activities, including:

- Antimicrobial properties: Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer potential: Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Mechanism of Action:

The isoindoline moiety interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity. This interaction may lead to alterations in cellular pathways that are crucial for disease progression.

Medicine

Pharmaceutical Development:

The compound is being explored as a precursor for developing pharmaceutical agents aimed at treating various diseases. Its unique structure allows for modifications that can enhance therapeutic efficacy and specificity.

Case Studies:

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- A derivative exhibited significant inhibition of tumor cell proliferation in vitro.

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to undergo various chemical transformations makes it suitable for creating colorants with specific characteristics.

Polymer Additives

In the polymer industry, it serves as an additive that enhances material properties, such as thermal stability and color retention.

Mécanisme D'action

The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity and biological activities.

Methoxybenzaldehyde derivatives: Compounds with a methoxybenzaldehyde moiety also show comparable reactivity in substitution and oxidation reactions.

Uniqueness

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the isoindoline-1,3-dione and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of dioxoisoindoline derivatives, known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Characteristics:

- Molecular Weight: 295.29 g/mol

- Functional Groups: Aldehyde, methoxy group, and dioxoisoindoline moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of dioxoisoindolines. Specifically, this compound has been evaluated for its antibacterial activity against several bacterial strains.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 250 |

| Escherichia coli | No significant activity |

| Klebsiella pneumoniae | No significant activity |

Note: The MIC values indicate the concentration at which the compound inhibits bacterial growth.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes. Studies suggest that compounds with similar structures can interfere with DNA synthesis or protein function within bacterial cells, leading to cell death.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of dioxoisoindolines and evaluated their biological activities. Among these, the compound demonstrated significant antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. This suggests a potential selectivity that may be exploited in drug development.

- Comparative Studies : Comparative studies with other known antibacterial agents revealed that while some derivatives exhibited superior activity against specific strains, this compound showed promising results particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in antibiotic development.

Propriétés

IUPAC Name |

3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-15-7-6-11(10-19)8-12(15)9-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPTEBYNCHWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332204 | |

| Record name | 3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351366-08-0 | |

| Record name | 3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.